
Iminodiacetic acid-ruthenium (III) complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iminodiacetic acid-ruthenium (III) complex is a coordination compound that has been extensively studied for its potential applications in various scientific fields. This complex is formed by the reaction of ruthenium (III) chloride with iminodiacetic acid, which results in the formation of a stable and water-soluble complex. The unique properties of this complex have made it a subject of interest for researchers in the fields of chemistry, biochemistry, and medicine.
Mecanismo De Acción
The mechanism of action of iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex is not fully understood. However, it is believed that the complex interacts with biomolecules such as proteins and DNA, leading to the formation of stable adducts. The complex may also act as a redox agent, transferring electrons to or from biomolecules.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex exhibits various biochemical and physiological effects. In vitro studies have shown that the complex can inhibit the growth of cancer cells and induce apoptosis. The complex has also been shown to exhibit anti-inflammatory and antioxidant activities. However, the physiological effects of the complex in vivo are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex in lab experiments include its stability, water solubility, and versatility as a catalyst and probe. However, the limitations of using the complex include its potential toxicity and the need for specialized equipment for its synthesis and characterization.
Direcciones Futuras
There are several future directions for research on iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex. One direction is to further study the mechanism of action of the complex and its interactions with biomolecules. Another direction is to explore the potential applications of the complex in drug delivery and imaging. Additionally, the development of new synthetic methods for the complex and the optimization of its properties for specific applications are also areas of future research.
Métodos De Síntesis
The synthesis of iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex involves the reaction of ruthenium (Iminodiacetic acid-ruthenium (III) complex) chloride with iminodiacetic acid in the presence of a base. The reaction is typically carried out in an aqueous solution, and the resulting complex is purified by precipitation or chromatography. The complex can be characterized by various analytical techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy.
Aplicaciones Científicas De Investigación
Iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex has been studied for its potential applications in various scientific fields. In the field of chemistry, this complex has been used as a catalyst for various chemical reactions such as oxidation, reduction, and hydrogenation. In biochemistry, the complex has been studied for its potential applications as an enzyme mimic and as a probe for studying protein-ligand interactions. In medicine, the complex has been studied for its potential applications in cancer therapy and as an imaging agent for various diseases.
Propiedades
Número CAS |
117676-57-0 |
|---|---|
Nombre del producto |
Iminodiacetic acid-ruthenium (III) complex |
Fórmula molecular |
C8H16Cl3N2O9Ru |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
2-(carboxylatomethylamino)acetate;hydron;ruthenium(3+);trichloride;hydrate |
InChI |
InChI=1S/2C4H7NO4.3ClH.H2O.Ru/c2*6-3(7)1-5-2-4(8)9;;;;;/h2*5H,1-2H2,(H,6,7)(H,8,9);3*1H;1H2;/q;;;;;;+3/p-3 |
Clave InChI |
PLIDZBKUOMINIO-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
SMILES canónico |
[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Sinónimos |
iminodiacetic acid-ruthenium (III) complex Ru-IDAA ruthenium (III)-iminodiacetic acid complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)
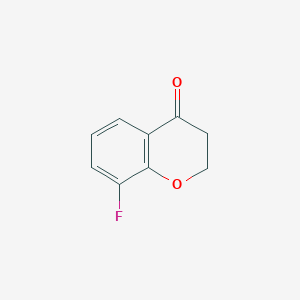
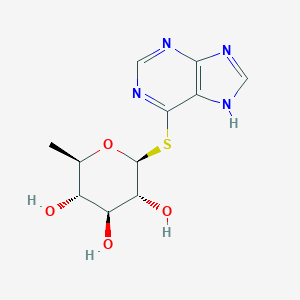
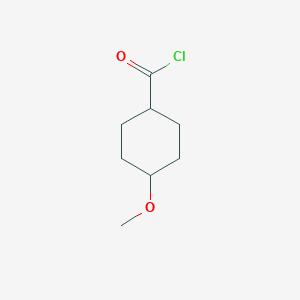
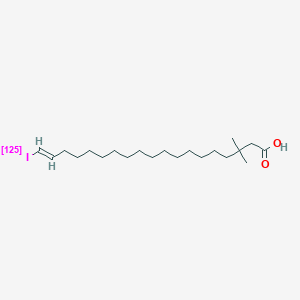
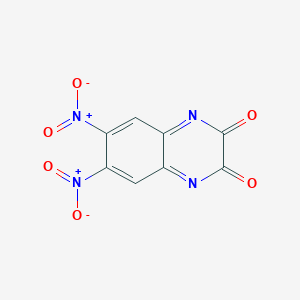
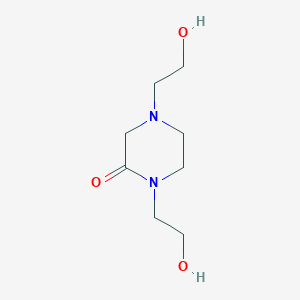
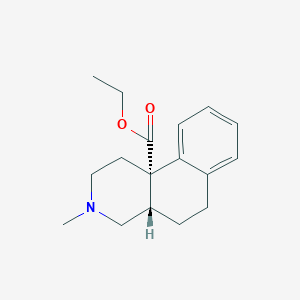
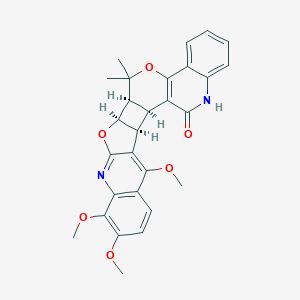
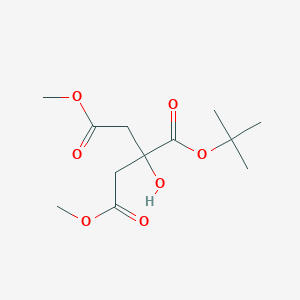

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)